

Desmethylastemizole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Desmethylastemizole	
Cat. No.:	B192726	Get Quote

An In-depth Review of the Molecular Profile, Pharmacological Activity, and Analytical Methodologies for the Primary Active Metabolite of Astemizole.

Introduction

Desmethylastemizole is the principal and pharmacologically active metabolite of astemizole, a second-generation antihistamine that was withdrawn from the market due to concerns of cardiac-related side effects.[1] As the primary mediator of both the therapeutic and adverse effects of the parent drug, a thorough understanding of **Desmethylastemizole**'s molecular characteristics, mechanism of action, and pharmacokinetic profile is critical for researchers in the fields of pharmacology, toxicology, and drug development. This document provides a comprehensive technical overview of **Desmethylastemizole**, consolidating its physicochemical properties, pharmacological actions, and relevant experimental protocols.

Molecular and Physicochemical Properties

Desmethylastemizole, also known as O-Desmethyl Astemizole, is a benzimidazole derivative. [2] Its core structure is essential for its biological activity. A summary of its key identifiers and physicochemical properties is presented below.

Chemical Identifiers



Identifier	Value	Reference
IUPAC Name	4-[2-[4-[[1-[(4- fluorophenyl)methyl]benzimida zol-2-yl]amino]piperidin-1- yl]ethyl]phenol	[3]
CAS Number	73736-50-2	[3]
Molecular Formula	C27H29FN4O	[3]
Synonyms	O-Desmethylastemizole, O- Demethylastemizole, R 44271	

Physicochemical Data

Quantitative physicochemical data for **Desmethylastemizole** is crucial for formulation development and pharmacokinetic modeling. The following table summarizes key computed and available experimental properties.



Property	Value	Data Type	Reference
Molecular Weight	444.54 g/mol	Experimental	
Monoisotopic Mass	444.23254 Da	Computed	-
logP (Octanol-Water Partition Coefficient)	5.6	Computed	_
Topological Polar Surface Area (TPSA)	53.3 Ų	Computed	
pKa (most basic)	8.5 (Predicted)	Computed	N/A
Solubility	Data not readily available. The parent drug, astemizole, is soluble in DMSO and ethanol.	N/A	
Melting Point	Data not readily available.	N/A	N/A

Pharmacology and Mechanism of Action

Desmethylastemizole is an antagonist of the histamine H1 receptor, which accounts for its antihistaminic properties. However, its most significant pharmacological effect from a drug safety perspective is its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

hERG Channel Blockade

The hERG channel is critical for cardiac repolarization. Inhibition of this channel by **Desmethylastemizole** delays the repolarization of the cardiac action potential, leading to QT interval prolongation on an electrocardiogram. This effect increases the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP). Experimental studies have shown that **Desmethylastemizole** and its parent drug, astemizole, are equipotent in their ability to block hERG channels, with a half-maximal inhibitory concentration (IC₅₀) of approximately 1.0 nM and 0.9 nM, respectively.

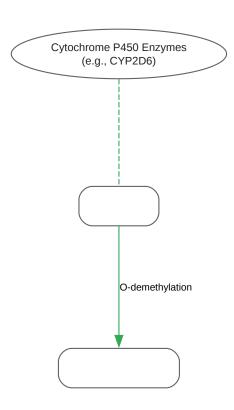


Pharmacokinetics

Following oral administration, astemizole is rapidly and extensively metabolized to **Desmethylastemizole**. This metabolite has a very long elimination half-life, ranging from 9 to 13 days. Consequently, upon chronic administration, the steady-state serum concentration of **Desmethylastemizole** far exceeds that of the parent drug, making it the primary compound responsible for the observed clinical effects and cardiotoxicity.

Signaling and Metabolic Pathways Metabolism of Astemizole

Astemizole undergoes O-demethylation to form its active metabolite, **Desmethylastemizole**. This metabolic conversion is a critical step in its bioactivation. While CYP3A4 plays a minor role, other cytochrome P450 isozymes are primarily responsible for this reaction.



Click to download full resolution via product page

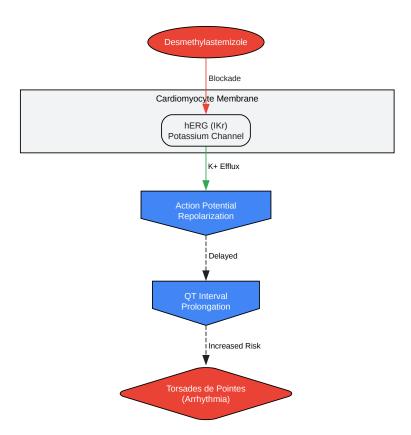


Metabolic conversion of Astemizole to **Desmethylastemizole**.

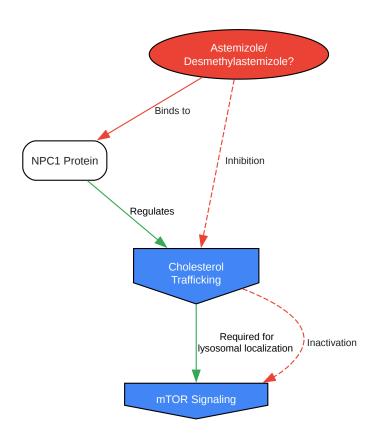
Mechanism of hERG Blockade and Cardiotoxicity

The blockade of the hERG potassium channel by **Desmethylastemizole** directly impacts the electrophysiology of cardiomyocytes.

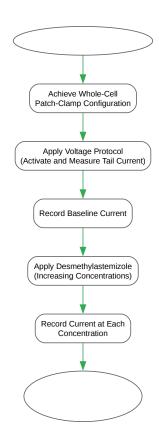












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning -PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Desmethylastemizole | C27H29FN4O | CID 155805 PubChem [pubchem.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Desmethylastemizole: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192726#desmethylastemizole-molecular-formula-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com